

In-Depth Technical Guide: The rAAV2 Vector Design for FT001

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Compound of Interest

Compound Name: FT001

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Abstract

FT001 is an investigational gene therapy developed by Frontera Therapeutics for the treatment of Leber Congenital Amaurosis-2 (LCA-2), a severe inherited retinal disease caused by mutations in the RPE65 gene.^[1] This condition leads to a deficiency in the RPE65 enzyme, which is crucial for the visual cycle, resulting in profound vision loss from birth.^[1] **FT001** utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a functional, codon-optimized version of the human RPE65 gene directly to retinal cells via a one-time subretinal injection.^{[1][2]} Early clinical data from Phase 1/2 trials have demonstrated promising safety and efficacy, with treated patients showing significant improvements in visual function and retinal sensitivity.^[2] This technical guide provides a comprehensive overview of the putative design of the rAAV2 vector employed in **FT001**, based on publicly available information and established principles in the field of ocular gene therapy.

The Therapeutic Challenge: Leber Congenital Amaurosis-2 (LCA-2)

Leber Congenital Amaurosis (LCA) is a group of inherited retinal diseases that cause severe vision loss at birth.^[1] LCA-2, which accounts for a significant portion of LCA cases, is an autosomal recessive disorder resulting from mutations in the RPE65 gene.^[1] The RPE65 enzyme, predominantly expressed in the retinal pigment epithelium (RPE), is a critical

component of the visual cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinal. This isomer is essential for the regeneration of rhodopsin in photoreceptor cells after photobleaching. In the absence of functional RPE65, the visual cycle is disrupted, leading to the accumulation of toxic precursors and progressive degeneration of photoreceptors.

The FT001 Solution: An Optimized rAAV2-Based Gene Therapy

FT001 is designed to address the root cause of LCA-2 by providing a functional copy of the RPE65 gene to the affected retinal cells. The therapy leverages Frontera Therapeutics' proprietary APEX Technology & Manufacturing platform, an innovative adeno-associated virus (AAV) gene expression system designed to optimize new and clinically validated AAV vectors for enhanced safety and efficacy.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Vector Components and Design Rationale

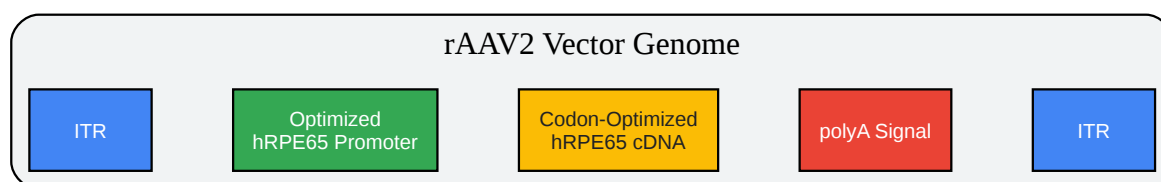
The core of **FT001** is a meticulously designed rAAV2 vector. While the exact proprietary details of the vector construct are not publicly disclosed, based on the available information and common practices in modern gene therapy, the vector cassette likely comprises the following key elements:

- **AAV2 Capsid:** The adeno-associated virus serotype 2 capsid is a well-characterized and frequently used vector for retinal gene therapy. It exhibits a natural tropism for retinal pigment epithelium (RPE) cells and photoreceptors, making it an ideal choice for delivering the RPE65 gene to the primary target cells.[\[6\]](#)[\[7\]](#) Its safety and efficacy in ocular applications have been established in numerous preclinical and clinical studies.[\[6\]](#)
- **Inverted Terminal Repeats (ITRs):** The vector genome is flanked by ITRs, which are essential cis-acting elements for the replication and packaging of the viral genome.[\[8\]](#) Typically derived from AAV2, these sequences are crucial for the formation of stable episomal concatemers in the nucleus of transduced cells, leading to long-term transgene expression.[\[8\]](#)[\[9\]](#)
- **Promoter:** To drive the expression of the RPE65 transgene specifically in the target RPE cells, a strong and tissue-specific promoter is required. While the specific promoter in **FT001** is not specified, it is likely a human RPE65 promoter or a similarly optimized, RPE-specific

promoter.[10][11] Optimized promoters are designed to provide robust and sustained expression of the therapeutic gene, enhancing the therapeutic effect at lower vector doses. [10][11][12]

- Codon-Optimized Human RPE65 Transgene: **FT001** delivers a codon-optimized version of the human RPE65 gene.[2] Codon optimization involves modifying the transgene's nucleotide sequence without altering the amino acid sequence of the resulting protein.[13] This process enhances translational efficiency, leading to higher levels of protein expression. [13][14] For RPE65 gene therapy, this is particularly important to ensure sufficient production of the RPE65 enzyme to restore the visual cycle.[12][15]
- Polyadenylation (polyA) Signal: A polyA signal, such as the commonly used bovine growth hormone (bGH) or SV40 polyA, is included downstream of the transgene to ensure proper processing and stability of the messenger RNA (mRNA) transcript.

Proposed FT001 rAAV2 Vector Genome



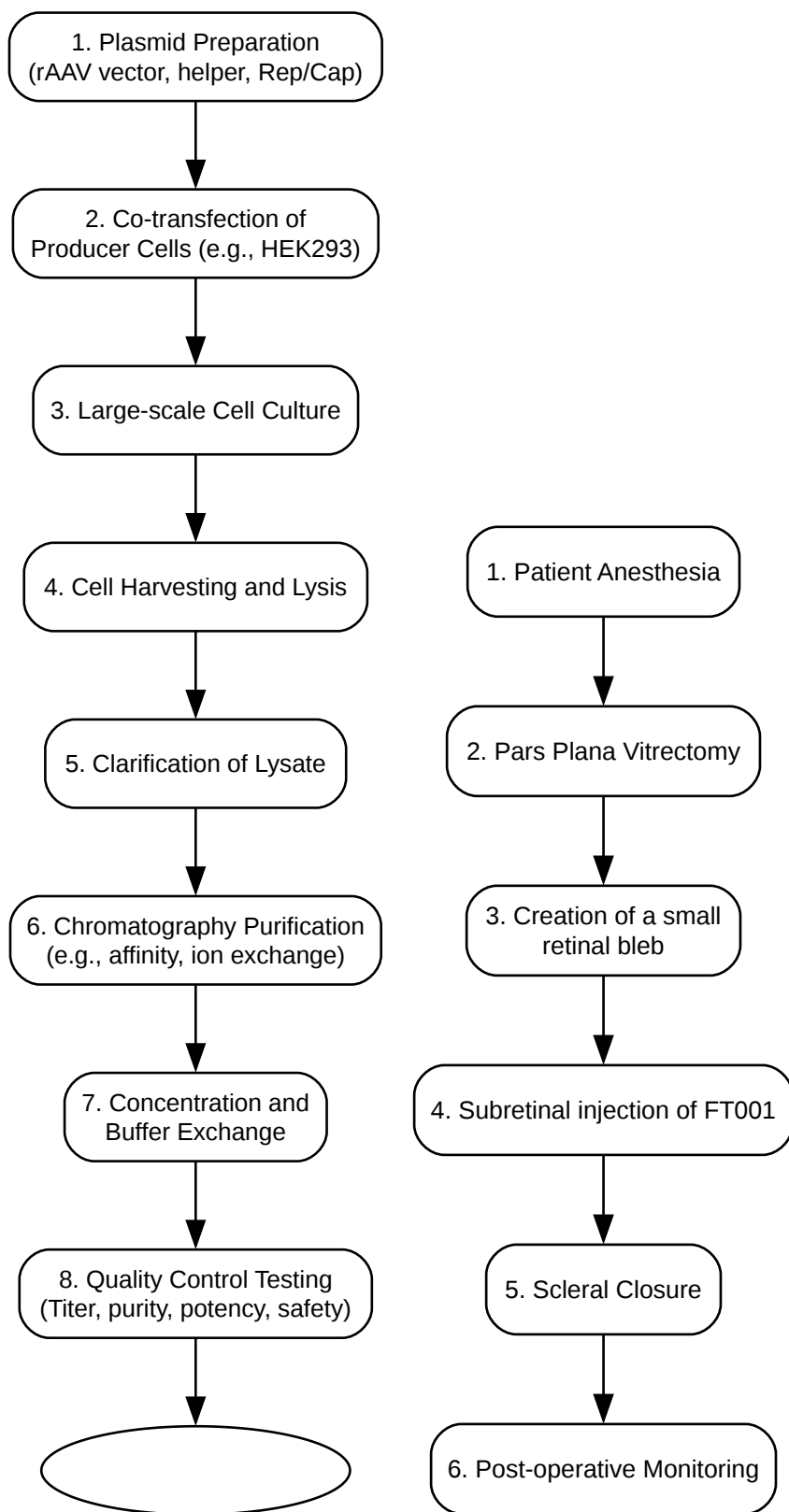
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Caption: Proposed genomic structure of the rAAV2 vector for **FT001**.

Mechanism of Action: Restoring the Visual Cycle

FT001 is administered via a subretinal injection, which delivers the rAAV2 vector directly to the space between the RPE and photoreceptor cells.[1] This targeted delivery ensures efficient transduction of the RPE cells. Once inside the RPE cells, the rAAV2 vector releases its single-stranded DNA genome, which then travels to the nucleus. Inside the nucleus, the single-stranded DNA is converted to double-stranded DNA and forms stable episomes, which serve as a template for the continuous transcription of the codon-optimized RPE65 gene. The resulting mRNA is translated into functional RPE65 enzyme, thereby restoring the cell's ability

to convert all-trans-retinyl esters to 11-cis-retinal. This resupplies the photoreceptors with the necessary chromophore for phototransduction, ultimately leading to improved visual function.



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